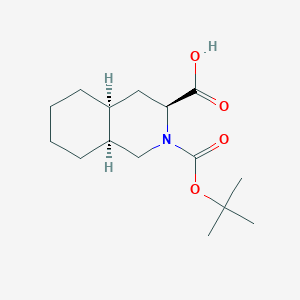

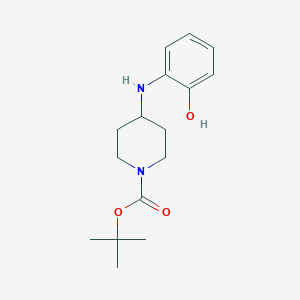

(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid

Overview

Description

“(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C15H25NO4 . It has an average mass of 283.363 Da and a mono-isotopic mass of 283.178345 Da .

Molecular Structure Analysis

The InChI code for this compound is1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t10-,11+,12-/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry and the positions of functional groups. Physical And Chemical Properties Analysis

This compound is a white to yellow solid . The storage temperature and other specific physical and chemical properties are not provided in the search results .Scientific Research Applications

Synthesis and Characterization :

- An efficient and environmentally friendly procedure for synthesizing an intermediate of nelfinavir, which includes this compound, has been developed. The process involves a one-pot synthesis method and the application of activating ester for obtaining nelfinavir (Jian-hui Yan et al., 2008).

Structure-Activity Studies :

- This compound is part of a series of decahydroisoquinoline-3-carboxylic acids studied as excitatory amino acid (EAA) receptor antagonists. These compounds show antagonist activity at the NMDA and AMPA subclasses of ligand-gated ion channel EAA receptors (P. Ornstein et al., 1996).

Application in HIV Protease Inhibitor Synthesis :

- Research has been conducted on the synthesis of saquinavir, an HIV protease inhibitor, via a convergence method using this compound as an intermediate (Y. Xinlin, 2007).

Reagent Development :

- The compound has been utilized in the development of novel tert-butoxycarbonylation reagents for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids (Yukako Saito et al., 2006).

Improved Synthesis Techniques :

- An improved synthesis method for a related compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has been described, showcasing the potential for high yield and minimal racemization (Cong Liu et al., 2008).

Neuroprotection Studies :

- This compound has been studied for its neuroprotectant effects against excitotoxic injury in vitro and in vivo. It exhibits selective protection against AMPA and kainate injury in various models (D. Schoepp et al., 2005).

Anti-Thrombotic Activity :

- Derivatives of this compound have been synthesized and evaluated for their anti-thrombotic activity. These derivatives exhibit potent in vitro anti-platelet aggregation and in vivo anti-thrombotic potency (Xiaoyi Zhang et al., 2010).

Safety And Hazards

properties

IUPAC Name |

(3S,4aS,8aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t10-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTFZHGXVCAEKT-TUAOUCFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCCC2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476304 | |

| Record name | (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid | |

CAS RN |

115238-59-0 | |

| Record name | 2-(1,1-Dimethylethyl) (3S,4aS,8aS)-octahydro-2,3(1H)-isoquinolinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115238-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

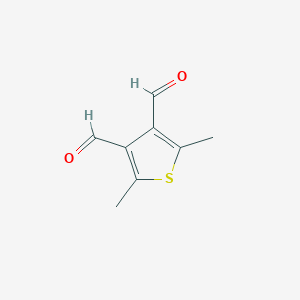

![Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole](/img/structure/B186566.png)